![molecular formula C14H12BrNO3 B12610521 5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid CAS No. 873914-47-7](/img/structure/B12610521.png)
5-bromo-2-[(4-methoxyphenyl)amino]benzoic Acid
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Overview
Description
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom at the 5th position and a methoxyphenylamino group at the 2nd position of the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid typically involves the bromination of 2-[(4-methoxyphenyl)amino]benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps. Each step is optimized for yield and purity, and the entire process is scaled up to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The bromine atom and the methoxyphenylamino group can participate in EAS reactions, allowing for further functionalization of the aromatic ring.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in acetic acid or dichloromethane.
Nucleophilic Substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Brominated Derivatives: Further bromination can lead to polybrominated derivatives.
Substituted Benzoic Acids: Nucleophilic substitution can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Research
One of the primary applications of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is as an intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. These inhibitors are promising candidates for the treatment of type 2 diabetes mellitus. The compound serves as a key building block in the development of therapeutic agents that regulate glucose reabsorption in the kidneys, thereby lowering blood glucose levels. A study highlighted a scalable industrial process for synthesizing this compound, achieving a total yield of 24% from readily available starting materials .
Antileishmanial Activity
Research has also indicated that compounds structurally related to this compound exhibit potent antileishmanial activity. A series of derivatives were tested for their efficacy against Leishmania species, showing promising in vitro results. The structure-activity relationship (SAR) studies revealed that modifications to the phenyl ring could enhance metabolic stability and potency, making it a candidate for further development against leishmaniasis .
Environmental Toxicology
Assessment of Toxicity
this compound has been evaluated for its environmental impact, particularly regarding its toxicity to aquatic organisms. Studies have been conducted to assess the effects of substituted phenyl amines, including this compound, on various aquatic species. Findings indicated that while some derivatives exhibited low toxicity levels, further investigations are necessary to fully understand their environmental persistence and bioaccumulation potential .
Pharmaceutical Formulations
Drug Development
The compound is also explored in the context of drug formulations due to its structural properties that may influence solubility and bioavailability. Its role as an intermediate allows for the synthesis of more complex molecules with enhanced therapeutic profiles. For instance, derivatives of this compound have been linked to improved pharmacokinetic properties in drug candidates targeting various diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methoxyphenylamino group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromobenzoic acid: Similar structure but with an amino group instead of a methoxyphenylamino group.
5-bromo-2-methoxybenzoic acid: Lacks the amino group, making it less reactive in certain types of reactions.
5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a chloro and methoxycarbonyl group, used in different industrial applications
Uniqueness
5-bromo-2-[(4-methoxyphenyl)amino]benzoic acid is unique due to the presence of both a bromine atom and a methoxyphenylamino group, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry and organic synthesis, where selective functionalization and binding to biological targets are essential .
Biological Activity
5-Bromo-2-[(4-methoxyphenyl)amino]benzoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article explores the compound's biological activity, supported by case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its bromine substituent and a methoxyphenyl group, which contribute to its biological interactions. The molecular structure is crucial for its binding affinity to various biological targets.
Anticancer Activity
Research indicates that derivatives of benzoic acid exhibit significant anticancer properties. A study highlighted the anticancer activity of several analogs, showing that compounds similar to this compound can inhibit cancer cell proliferation effectively. For instance:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | 3.0 | MCF-7 |
Benzamide derivatives | 5.85 | Various cancer lines |
Doxorubicin | 1.0 | MCF-7 |
The IC50 value for this compound suggests a potent inhibitory effect against the MCF-7 breast cancer cell line, comparable to established anticancer agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated potential anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents. Data suggest that benzoic acid derivatives can selectively inhibit COX-2 over COX-1, which is beneficial for reducing inflammation without significant gastrointestinal side effects.
Compound | COX Inhibition (%) | Selectivity Index |
---|---|---|
This compound | 75% | 3.46 |
Celecoxib | 85% | - |
This selectivity indicates that this compound could serve as a safer alternative in treating inflammatory conditions .
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro studies evaluated the cytotoxicity of various benzoic acid derivatives on different cancer cell lines, including MCF-7 and A549. Results indicated that modifications to the benzoic structure, such as bromination and methoxylation, significantly enhanced biological activity.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed favorable interactions with key receptors involved in tumor growth signaling pathways .
- Animal Models : Preliminary animal studies have shown promising results regarding the compound's efficacy in reducing tumor size and improving survival rates in models of breast cancer. Further investigation into dosage and long-term effects is ongoing.
Properties
CAS No. |
873914-47-7 |
---|---|
Molecular Formula |
C14H12BrNO3 |
Molecular Weight |
322.15 g/mol |
IUPAC Name |
5-bromo-2-(4-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H12BrNO3/c1-19-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
InChI Key |
FFTKUCZHODWBHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)Br)C(=O)O |
Origin of Product |
United States |
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